2-Phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
2-Phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a phenoxyethyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with 2-phenoxyethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The phenoxyethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and substituted quinoline derivatives .
Scientific Research Applications
2-Phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: This compound has a similar structure but lacks the trimethyl and hexahydroquinoline moieties.
2-Phenoxyethyl (4S)-4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Another similar compound with a pyrimidine core instead of a quinoline core.
Uniqueness
The uniqueness of 2-phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and its interaction with molecular targets make it a versatile compound for research and development .
Properties
Molecular Formula |
C27H28ClNO4 |
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Molecular Weight |
466.0 g/mol |
IUPAC Name |
2-phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H28ClNO4/c1-17-23(26(31)33-14-13-32-18-9-5-4-6-10-18)24(19-11-7-8-12-20(19)28)25-21(29-17)15-27(2,3)16-22(25)30/h4-12,24,29H,13-16H2,1-3H3 |
InChI Key |
QTVNKHXYXXBCII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)OCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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